

# Application Notes and Protocols: SLC-0111 in Combination with Immune Checkpoint Inhibitors

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## Compound of Interest

Compound Name: SX 011

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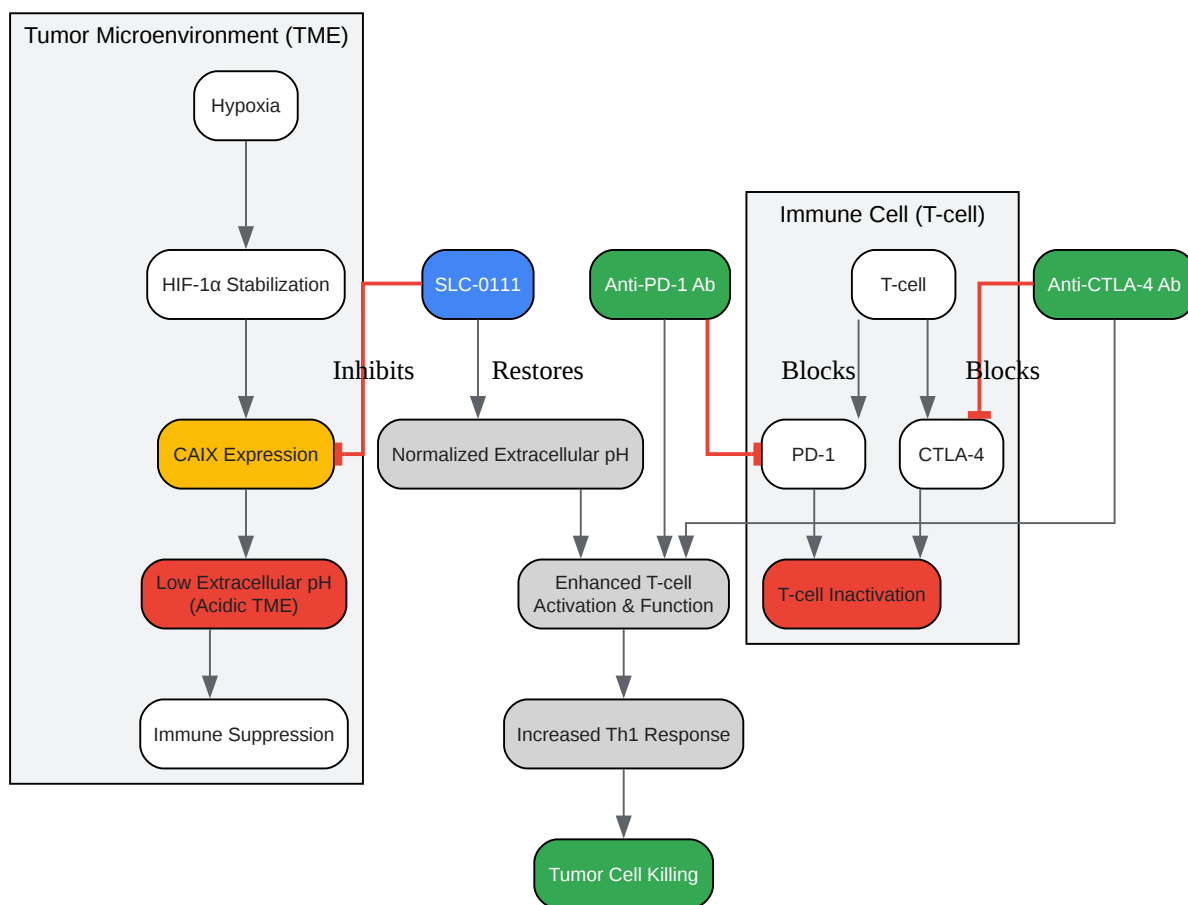
## Introduction

SLC-0111 is a first-in-class, potent, and selective small molecule inhibitor of carbonic anhydrase IX (CAIX), a cell surface enzyme highly expressed in many solid tumors in response to hypoxia.[1][2][3] CAIX plays a crucial role in regulating intra- and extracellular pH, promoting cancer cell survival, proliferation, and metastasis.[1] By inhibiting CAIX, SLC-0111 disrupts pH regulation in the tumor microenvironment (TME), leading to increased intracellular acidification and reduced extracellular acidity.[4] This modulation of the TME has been shown to enhance the efficacy of immune checkpoint inhibitors (ICIs).

The acidic TME is a significant barrier to effective anti-tumor immunity, as it impairs the function of immune cells such as T lymphocytes. Preclinical studies have demonstrated that combining SLC-0111 with ICIs, such as anti-PD-1 and anti-CTLA-4 antibodies, can sensitize tumors to immunotherapy.[4] This combination therapy leads to an enhanced T helper 1 (Th1) response, decreased tumor growth, and reduced metastasis in various cancer models, including melanoma and breast cancer.[4] SLC-0111 has completed a Phase 1 clinical trial, where it was found to be safe and well-tolerated in patients with advanced solid tumors, establishing a recommended Phase 2 dose.[3][5]

These application notes provide detailed experimental designs and protocols for investigating the synergistic effects of SLC-0111 in combination with immune checkpoint inhibitors in preclinical mouse models of cancer.

# Signaling Pathway of SLC-0111 and Immune Checkpoint Inhibitors



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Caption: SLC-0111 and Immune Checkpoint Inhibitor Signaling Pathway.

## Data Presentation

**Table 1: In Vitro Cytotoxicity of SLC-0111 in Combination with Chemotherapy**

Cell Line	Cancer Type	SLC-0111 Concentration (μM)	Chemotherapeutic Agent	Combination Effect	Reference
A375-M6	Melanoma	100	Dacarbazine (50 μM)	Increased late apoptosis and necrosis	[6]
A375-M6	Melanoma	100	Temozolomide (170 μM)	Significantly augmented cell death	[6]
MCF7	Breast Cancer	100	Doxorubicin (90 nM)	Significantly increased cell death	[6]
HCT116	Colorectal Cancer	100	5-Fluorouracil (100 μM)	Reduced cell proliferation	[6]
FaDu	Head and Neck Squamous Carcinoma	100	Cisplatin (1 μM)	Higher inhibitory effect than single agents	[7]
SCC-011	Head and Neck Squamous Carcinoma	100	Cisplatin (1 μM)	Higher inhibitory effect than single agents	[7]

**Table 2: In Vivo Efficacy of SLC-0111 and Immune Checkpoint Inhibitor Combination Therapy**

Tumor Model	Treatment Groups	Key Findings	Reference
B16F10 Melanoma	Vehicle + Isotype Control	-	[4]
SLC-0111	Delayed tumor growth compared to control	[4]	
Anti-PD-1 + Anti-CTLA-4	Delayed tumor growth compared to control	[4]	
SLC-0111 + Anti-PD-1 + Anti-CTLA-4	Significantly decreased tumor growth and enhanced Th1 response	[4]	
4T1 Breast Cancer	Vehicle + Isotype Control	-	[4]
SLC-0111 + Anti-PD-1 + Anti-CTLA-4	Increased intratumoral necrosis and up to 90% reduction in lung metastasis	[4]	
MDA-MB-231 LM2-4 Breast Cancer	Vehicle	-	[8]
SLC-0111 (50 mg/kg)	30% tumor growth inhibition	[8]	

## Experimental Protocols

### Protocol 1: In Vivo Murine Syngeneic Tumor Model

This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with SLC-0111 and immune checkpoint inhibitors.

Materials:

- Cell Lines: B16F10 (melanoma) or 4T1 (breast cancer) cells

- Mice: C57BL/6 (for B16F10) or BALB/c (for 4T1) mice, 6-8 weeks old
- SLC-0111: Oral formulation (e.g., 55.6% PEG400, 11.1% ethanol, 33.3% water)[9]
- Immune Checkpoint Inhibitors:
  - InVivoMAb anti-mouse PD-1 (clone: RMP1-14)
  - InVivoMAb anti-mouse CTLA-4 (clone: 9H10 or UC10-4F10-11)[10][11]
  - Isotype control antibodies
- Reagents: Phosphate-buffered saline (PBS), cell culture medium, trypsin, trypan blue

#### Procedure:

- Cell Culture: Culture B16F10 or 4T1 cells in appropriate medium until they reach 80-90% confluency.
- Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of  $1 \times 10^6$  cells/100  $\mu$ L. Perform a trypan blue exclusion assay to ensure >95% viability.
- Tumor Inoculation: Subcutaneously inject  $1 \times 10^5$  to  $5 \times 10^5$  cells in 100  $\mu$ L of PBS into the flank of the mice.
- Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Treatment Initiation: When tumors reach a palpable size (approximately 50-100 mm<sup>3</sup>), randomize mice into treatment groups (n=8-10 mice per group).
- Treatment Administration:
  - SLC-0111: Administer daily by oral gavage at a dose of 50-100 mg/kg.[9]

- Anti-PD-1 and Anti-CTLA-4: Administer intraperitoneally (i.p.) at a dose of 100-200 µg per mouse every 3-4 days for a specified number of doses.
- Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm<sup>3</sup>) or signs of morbidity are observed.
- Tissue Collection: At the endpoint, euthanize mice and collect tumors, spleens, and lymph nodes for further analysis.

## Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol details the isolation and immunophenotyping of TILs to assess the anti-tumor immune response.

### Materials:

- Tumor Tissue: Collected from the in vivo study (Protocol 1).
- Digestion Buffer: RPMI medium containing collagenase D (1 mg/mL), DNase I (0.1 mg/mL), and hyaluronidase (0.1 mg/mL).
- Red Blood Cell Lysis Buffer
- FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
- Antibodies: A comprehensive panel of fluorescently-conjugated antibodies for murine immune cell phenotyping (see Table 3).
- Intracellular Staining Kit: For detection of intracellular cytokines like IFN-γ.

### Procedure:

- Tumor Digestion: Mince the tumor tissue into small pieces and incubate in digestion buffer at 37°C for 30-45 minutes with gentle agitation.
- Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

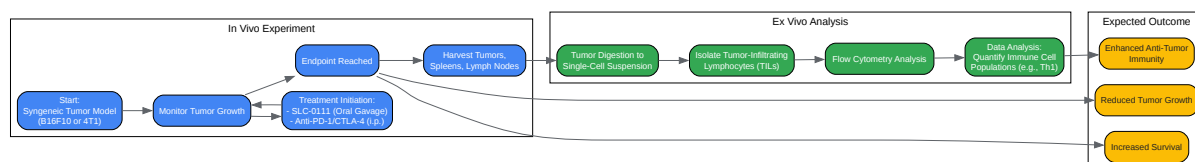
- Red Blood Cell Lysis: Treat the cell suspension with red blood cell lysis buffer.
- Cell Staining:
  - Surface Staining: Resuspend cells in FACS buffer and stain with a cocktail of surface antibodies for 30 minutes on ice, protected from light.
  - Intracellular Staining: For cytokine analysis, stimulate cells with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA) and ionomycin) and a protein transport inhibitor for 4-6 hours prior to surface staining. After surface staining, fix and permeabilize the cells using an intracellular staining kit and then stain for intracellular cytokines.
- Flow Cytometry Analysis: Acquire stained cells on a flow cytometer. Analyze the data using appropriate software to quantify different immune cell populations, particularly the percentage of CD4+ and CD8+ T cells producing IFN- $\gamma$  (Th1 response).

**Table 3: Flow Cytometry Panel for Murine Tumor-Infiltrating Lymphocytes**

Marker	Fluorochrome	Cell Population
Live/Dead	e.g., Zombie Violet	Viable cells
CD45	e.g., BUV395	All hematopoietic cells
CD3	e.g., APC-Cy7	T cells
CD4	e.g., BV786	Helper T cells
CD8	e.g., PerCP-Cy5.5	Cytotoxic T cells
IFN- $\gamma$	e.g., PE-Cy7	Th1 cells, activated CTLs
TNF- $\alpha$	e.g., FITC	Pro-inflammatory T cells
FoxP3	e.g., PE	Regulatory T cells
PD-1	e.g., BV421	Exhausted/activated T cells
CTLA-4	e.g., BV605	Activated T cells, Tregs
Ki-67	e.g., Alexa Fluor 700	Proliferating cells

Note: This is an example panel. The specific fluorochromes should be chosen based on the available flow cytometer and to minimize spectral overlap.[1]

## Experimental Workflow and Logical Relationships



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Caption: Experimental Workflow for SLC-0111 and ICI Combination Therapy.

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